2-(Dimethylamino)ethyl acetate
CAS No.: 1421-89-2
Cat. No.: VC20939840
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421-89-2 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | 2-(dimethylamino)ethyl acetate |
Standard InChI | InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3 |
Standard InChI Key | GOLSFPMYASLXJC-UHFFFAOYSA-N |
SMILES | CC(=O)OCCN(C)C |
Canonical SMILES | CC(=O)OCCN(C)C |
Boiling Point | 152.0 °C |
Introduction
Physical and Chemical Properties
2-(Dimethylamino)ethyl acetate possesses distinctive physical and chemical properties that make it suitable for various applications. Understanding these properties is crucial for proper handling, storage, and utilization in research and industrial settings.
Basic Properties
The compound is a colorless to light yellow clear liquid at room temperature with a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.18 g/mol . It contains both an ester functional group and a tertiary amine, which confer specific chemical behaviors and reactivity patterns.
Physical Properties
Table 1 below summarizes the key physical properties of 2-(dimethylamino)ethyl acetate:
Chemical Structure and Reactivity
The chemical structure of 2-(dimethylamino)ethyl acetate features an acetate group connected to an ethyl linker, which is attached to a dimethylamino group. This unique arrangement provides the molecule with both ester and tertiary amine functionalities, making it reactive in various chemical transformations. The ester group can undergo hydrolysis under acidic or basic conditions, while the tertiary amine can act as a nucleophile or function as a base in various reactions .
The InChI notation for this compound is 1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3, which precisely defines its chemical structure in a standardized format . The structure enables the compound to participate in a wide range of chemical reactions, including esterification, amidation, and coordination with metals.
Synthesis Methods
The production of 2-(dimethylamino)ethyl acetate typically involves established organic synthesis procedures, with esterification being the primary method of preparation.
Esterification Process
The most common synthesis method for 2-(dimethylamino)ethyl acetate is through the esterification of 2-(dimethylamino)ethanol with acetic acid or acetic anhydride. This reaction typically employs a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is generally conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
The basic reaction can be represented as:
2-(dimethylamino)ethanol + Acetic acid (or acetic anhydride) → 2-(dimethylamino)ethyl acetate + Water (or acetic acid)
The reaction typically requires careful temperature control and monitoring to maximize yield and minimize side reactions. Upon completion, purification methods such as distillation are employed to isolate the pure 2-(dimethylamino)ethyl acetate.
Alternative Synthesis Routes
While esterification represents the primary synthesis method, alternative routes may include transesterification reactions using methyl or ethyl acetate with 2-(dimethylamino)ethanol in the presence of appropriate catalysts. These alternative methods can be advantageous in certain manufacturing contexts based on available starting materials and desired scale of production.
Applications
2-(Dimethylamino)ethyl acetate has diverse applications across several industries, reflecting its versatile chemical properties and reactivity.
Pharmaceutical Applications
In pharmaceutical development, 2-(dimethylamino)ethyl acetate serves as an important intermediate in the synthesis of active pharmaceutical ingredients. Its relationship to glycine suggests potential for biological activities similar to those of glycine, such as modulating neuronal functions. The compound's structural features make it valuable in creating various pharmaceutical compounds that require both ester and amine functionalities.
Additionally, 2-(dimethylamino)ethyl acetate has been utilized in the development of pyrimidine derivatives, which have applications in treating conditions like asthma, COPD, allergic rhinitis, allergic conjunctivitis, atopic dermatitis, and various infections including hepatitis B, hepatitis C, HIV, and HPV .
Antimicrobial Properties
Recent research has demonstrated that 2-(dimethylamino)ethyl acetate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown promising Minimum Inhibitory Concentration (MIC) values, indicating effectiveness at relatively low concentrations. This antimicrobial activity presents potential applications in developing new antimicrobial agents or as a component in antimicrobial formulations for various purposes including disinfectants and preservatives.
Cosmetic Applications
In the cosmetics industry, 2-(dimethylamino)ethyl acetate has shown utility in enhancing the stability of self-tanning products compared to traditional agents like dihydroxyacetone (DHA). Its ability to maintain efficacy over time under varying pH conditions makes it particularly valuable for formulators seeking to improve product shelf-life and performance. The compound's relatively mild nature and stability contribute to its suitability for cosmetic applications where product consistency and safety are paramount concerns.
Industrial Applications
Beyond pharmaceutical and cosmetic uses, 2-(dimethylamino)ethyl acetate finds applications in various industrial processes. As a chemical intermediate, it participates in numerous organic synthesis pathways, particularly in the production of agrochemicals and specialty chemicals. Its dual functionality (ester and tertiary amine) makes it valuable in creating surfactants, emulsifiers, and other industrial compounds requiring these functional groups .
Comparison with Related Compounds
2-(Dimethylamino)ethyl acetate is structurally related to several important compounds, including its hydrochloride salt and compounds with similar functional arrangements.
Comparison with Hydrochloride Salt
The hydrochloride salt of 2-(dimethylamino)ethyl acetate (CAS 17210-49-0) has a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol, which differs from the free base due to the addition of HCl . This salt form exhibits different physical properties and is sometimes preferred in certain applications due to its greater stability and different solubility profile. The salt is also known by synonyms such as "Acetyl-N,N-dimethylcolamin*HCl" and "acetylcholine chloride," highlighting its relationship to the important neurotransmitter acetylcholine .
Structural Analogues and Functional Similarities
2-(Dimethylamino)ethyl acetate shares structural similarities with other aminoesters and compounds containing both ester and tertiary amine functionalities. These structural relationships provide insights into potential applications and reactivity patterns that may be explored in future research and development efforts .
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